molecular formula C₂₂H₂₉FN₃O₉P B1142256 Sofosbuvir impurity G CAS No. 1337482-15-1

Sofosbuvir impurity G

Cat. No. B1142256
M. Wt: 529.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sofosbuvir (GS-7977) has a sophisticated synthesis process that involves multiple steps to ensure its high efficacy and specificity against the HCV NS5B polymerase. The process incorporates advanced chemical techniques to produce the active triphosphate form, GS-461203, which directly inhibits viral replication. This synthesis efficiency is crucial for its potent antiviral activity across different HCV genotypes (Rodríguez-Torres et al., 2013).

Molecular Structure Analysis

The molecular structure of Sofosbuvir enables its action as a prodrug. Once metabolized, it mimics the natural nucleotides, allowing it to be incorporated into the viral RNA by the NS5B polymerase, leading to premature chain termination. The structural design of Sofosbuvir includes a fluorine atom, which enhances its antiviral potency and its resistance profile against enzymatic degradation (Rodríguez-Torres, 2013).

Chemical Reactions and Properties

Sofosbuvir undergoes enzymatic activation within hepatocytes to form its active triphosphate form, GS-461203. This activation process is crucial for its efficacy, enabling the drug to be efficiently incorporated into the viral RNA. The stability and reactivity of Sofosbuvir under various conditions have been extensively studied, showing its robustness and reliability as an antiviral agent (Nebsen & Elzanfaly, 2016).

Physical Properties Analysis

Sofosbuvir's physical properties, including its solubility, stability, and formulation characteristics, are optimized for oral administration. Its pharmacokinetic profile is designed to maximize bioavailability and distribution to the liver, where HCV replication occurs. These properties are critical for achieving effective plasma concentrations that are therapeutic against HCV (Kirby et al., 2015).

Chemical Properties Analysis

The chemical stability of Sofosbuvir allows it to withstand various stress conditions without significant degradation, highlighting its suitability for long-term storage and use in diverse climates. Its interaction with other drugs has been extensively studied, showing a low propensity for clinically significant drug interactions, making it a versatile component of combination HCV therapies (Svarovskaia et al., 2014).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Sofosbuvir, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, undergoes intracellular activation to form its active and inactive metabolites. The pharmacokinetics and pharmacodynamics of sofosbuvir and its metabolites have been extensively studied, showing its effectiveness and tolerability in HCV-infected patients. It demonstrates linear pharmacokinetics with minimal accumulation upon multiple dosing (Kirby et al., 2015).

Qualitative and Quantitative Analysis

A method utilizing reversed phase-ultra-high performance liquid chromatography coupled with diode array detection and mass spectrometry has been developed for the qualitative and quantitative analysis of sofosbuvir in pharmaceutical forms. This method is effective for routine analysis and also for profiling potential degradants of sofosbuvir (Contreras et al., 2017).

Resistance Pathways and Bioinformatics Characterization

Research has been conducted to understand potential resistance mechanisms to sofosbuvir. Low-frequency, treatment-emergent substitutions in the NS5B polymerase of HCV have been identified, which may contribute to resistance. Bioinformatics approaches have been used to characterize these potential resistance-associated substitutions (Donaldson et al., 2015).

Degradation Products and Toxicity Prediction

Studies have been conducted on the degradation behavior of sofosbuvir under various conditions, using high-performance liquid chromatography for analysis. The identification and characterization of degradation products, as well as in silico toxicity predictions for sofosbuvir and its degradation products, have been explored (Swain et al., 2016).

Hepatitis C Viral Kinetics and Drug Interaction

Sofosbuvir's antiviral activity has been evaluated in combination with other drugs against HCV. Mathematical modeling of HCV RNA decline has provided insights into the effectiveness of sofosbuvir in combination therapies (Guedj et al., 2014).

Safety in Specific Populations

The safety and efficacy of sofosbuvir have been assessed in various populations, including patients with chronic kidney disease. Studies have shown that sofosbuvir-based therapy is safe and effective in this cohort (Sise et al., 2017).

properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLPFZASPUMOW-IAAJYNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofosbuvir impurity G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity G
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity G
Reactant of Route 3
Sofosbuvir impurity G
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity G
Reactant of Route 5
Sofosbuvir impurity G
Reactant of Route 6
Sofosbuvir impurity G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.